molecular formula C3H10Cl2N2 B8191724 (1S,2S)-Cyclopropane-1,2-diamine dihydrochloride

(1S,2S)-Cyclopropane-1,2-diamine dihydrochloride

Cat. No.: B8191724
M. Wt: 145.03 g/mol
InChI Key: YWZISQGOINGERV-BQIXHFABSA-N
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Description

(1S,2S)-Cyclopropane-1,2-diamine dihydrochloride is a chiral diamine compound with the molecular formula C8H16N2·2HCl. It is a white crystalline powder that is soluble in water and commonly used in various chemical reactions and industrial applications. The compound is known for its high enantioselectivity and is often utilized in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Cyclopropane-1,2-diamine dihydrochloride typically involves the cyclopropanation of ethylenediamine. One common method includes the reaction of ethylenediamine with cyclopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps may include recrystallization and filtration to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Cyclopropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, imines, amides, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-Cyclopropane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-Cyclopropane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of enzymes and other proteins. This selective binding is crucial in asymmetric synthesis, where the compound acts as a chiral catalyst, promoting the formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclopropane-1,2-diamine dihydrochloride: A stereoisomer with similar chemical properties but different enantioselectivity.

    (1S,2S)-Cyclohexane-1,2-diamine dihydrochloride: A structurally similar compound with a cyclohexane ring instead of a cyclopropane ring.

    (1S,2S)-1,2-Diphenylethylenediamine dihydrochloride: Another chiral diamine with phenyl groups attached to the ethylenediamine backbone.

Uniqueness

(1S,2S)-Cyclopropane-1,2-diamine dihydrochloride is unique due to its small cyclopropane ring, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain asymmetric synthesis reactions, where its enantioselectivity and reactivity are advantageous.

Properties

IUPAC Name

(1S,2S)-cyclopropane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.2ClH/c4-2-1-3(2)5;;/h2-3H,1,4-5H2;2*1H/t2-,3-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZISQGOINGERV-BQIXHFABSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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